

physical and chemical properties of Alstonine

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Compound of Interest

Compound Name: *Alstolenine*

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An In-depth Technical Guide to the Physical and Chemical Properties of Alstonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonine is a pentacyclic indole alkaloid identified as a key constituent in various medicinal plants, including those from the *Alstonia*, *Catharanthus*, and *Rauwolfia* genera.[1][2] Traditionally used in Nigerian ethnomedicine to treat mental illnesses, alstonine has garnered significant scientific interest for its unique pharmacological profile.[2] Preclinical studies have demonstrated its potential as an atypical antipsychotic, anxiolytic, and anticancer agent.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of alstonine, detailed experimental protocols for its biological evaluation, and a summary of its mechanism of action, with a focus on its interaction with serotonergic and glutamatergic systems. All quantitative data are summarized for clarity, and key methodologies and pathways are visualized.

Chemical and Physical Properties

Alstonine is a complex heterocyclic compound, classified as a zwitterion and a methyl ester.[3] It is commercially available as a yellow powder and requires specific storage conditions to ensure stability.

Structural and General Properties

The fundamental structural and identifying properties of alstonine are presented in Table 1. The molecular formula and weight are based on its zwitterionic form as documented in comprehensive chemical databases.

Table 1: General and Structural Properties of Alstonine

Property	Value	Citation(s)
IUPAC Name	methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,9} .0 ^{15,20}]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate	[3]
Synonyms	Alstonin, 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyl-20alpha-oxayohimbanium	[3]
CAS Number	642-18-2	[3]
Molecular Formula	C ₂₁ H ₂₀ N ₂ O ₃	[3]
Molecular Weight	348.4 g/mol	[3]
Appearance	Yellow powder	[4]

Physicochemical Data

Quantitative physicochemical data for alstonine are crucial for experimental design, formulation, and pharmacokinetic studies. Table 2 summarizes the available data.

Table 2: Physicochemical Properties of Alstonine

Property	Value	Citation(s)
Melting Point	Not available in searched literature.	
pKa	Not available in searched literature.	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[4]
Storage Conditions	0°C (short term), -20°C (long term), desiccated.	
Purity (Commercially)	≥98% by HPLC	

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of alstonine. While 1D- and 2D-NMR and mass spectrometry are the primary methods used for its characterization, detailed public data with complete peak assignments are sparse.[1]

Table 3: Spectroscopic Data for Alstonine

Spectrum Type	Data	Citation(s)
¹ H-NMR	A representative spectrum has been published showing characteristic signals in both the aromatic and aliphatic regions.[5]	[5]
¹³ C-NMR	Not available in searched literature.	
Mass Spectrometry	The molecular ion (M+) peak is observed at m/e 336 for a related compound, alstonerine, suggesting similar fragmentation behavior.	
Infrared (IR)	Not available in searched literature.	

Mechanism of Action & Signaling Pathways

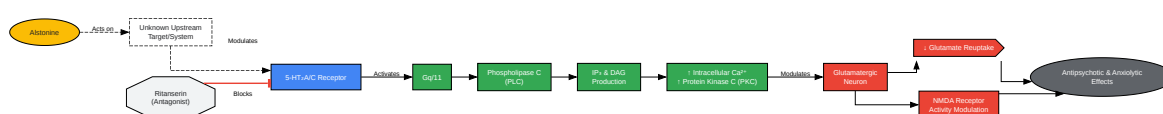
Alstonine exhibits a unique antipsychotic-like profile that distinguishes it from typical and most atypical antipsychotics. Its mechanism is not predicated on direct dopamine D₂ receptor antagonism.[2] Instead, its effects are primarily mediated through an indirect modulation of the serotonergic system, specifically involving 5-HT_{2A} and 5-HT_{2C} receptors, which in turn influences glutamatergic neurotransmission.

Indirect Modulation of 5-HT_{2A/C} Receptors

While binding assays have not shown a significant direct interaction between alstonine and 5-HT_{2A/C} receptors, the behavioral effects of alstonine are consistently blocked by 5-HT_{2A/C} antagonists like ritanserin.[2][2] This strongly suggests an indirect mechanism of action, where alstonine may act on an upstream target that subsequently modulates the activity of these serotonin receptors. This modulation is central to its anxiolytic and antipsychotic-like properties. [2]

Downstream Effects on Glutamatergic System

A key consequence of alstonine's activity is the modulation of the glutamate system. Similar to the atypical antipsychotic clozapine, alstonine indirectly inhibits the reuptake of glutamate in hippocampal slices. This effect is dependent on functional 5-HT_{2A} and 5-HT_{2C} receptors. This action may help ameliorate the glutamatergic hypofunction implicated in the cognitive and negative symptoms of schizophrenia. The ability of alstonine to counteract the behavioral effects of the NMDA receptor antagonist MK-801 further supports its role in modulating the glutamate system.[1]



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Caption: Alstonine's proposed indirect signaling mechanism.

Experimental Protocols

The following protocols are representative of the key assays used to characterize the antipsychotic-like and neurochemical effects of alstonine.

Glutamate Uptake Assay in Acute Hippocampal Slices

This protocol is adapted from methodologies used to assess the effects of psychoactive compounds on glutamate transport.

Objective: To measure the effect of alstonine on the rate of [^3H]-glutamate uptake in ex vivo hippocampal tissue.

Materials:

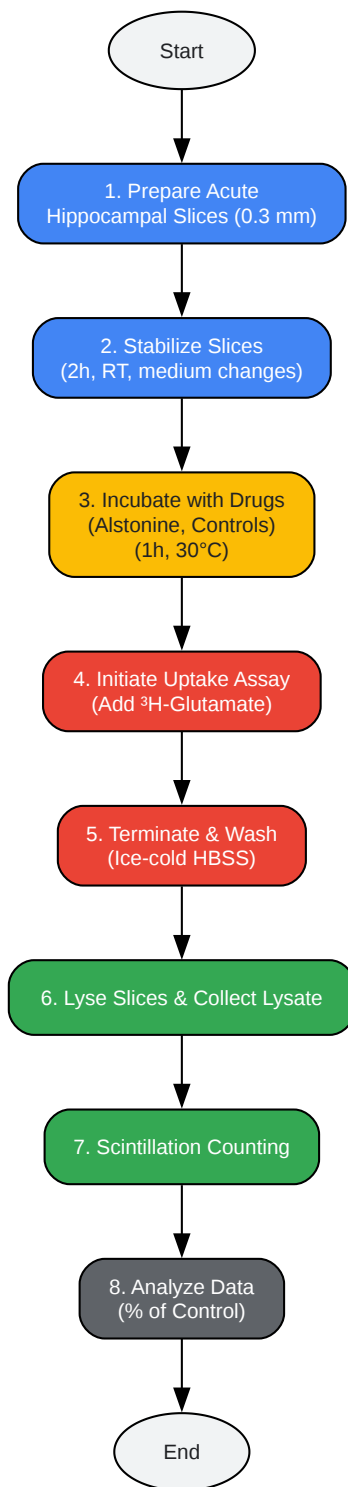
- McIlwain tissue chopper
- 24-well culture plates
- Hepes-buffered saline solution (120mM NaCl, 2mM KCl, 1mM CaCl_2 , 1mM MgSO_4 , 1mM KH_2PO_4 , 10mM glucose, 25 mM Hepes, pH 7.4)
- Hank's Balanced Salt Solution (HBSS)
- L-[2,3- ^3H]-glutamate (radioligand) and unlabeled L-glutamate
- Alstonine, clozapine (positive control), haloperidol (negative control)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- **Slice Preparation:** Sacrifice adult male mice and rapidly dissect the hippocampi in ice-cold buffer. Slice the hippocampi into 0.3 mm transverse sections using a McIlwain tissue chopper.
- **Stabilization:** Transfer slices to a 24-well plate containing 0.3 mL of Hepes-buffered saline per well. Allow slices to stabilize for 2 hours at room temperature, changing the medium

every 15 minutes.

- Drug Incubation: After stabilization, add the test compounds (e.g., alstonine at 1, 10, 100 μ M; clozapine at 10, 100 μ M; haloperidol at 10 μ M) to the wells. Incubate for 1 hour at 30°C.
- Uptake Assay:
 - Replace the incubation medium with pre-warmed HBSS.
 - Initiate the uptake assay by adding HBSS containing 0.1 mM unlabeled L-glutamate and 0.66 μ Ci/mL L-[3 H]-glutamate.
 - Incubate for a precise duration (e.g., 10 minutes) at 35°C.
- Termination & Lysis: Terminate the uptake by rapidly washing the slices with ice-cold HBSS. Lyse the cells to release the internalized radioligand.
- Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Express results as a percentage of the control (vehicle-treated) uptake.



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Caption: Experimental workflow for the glutamate uptake assay.

MK-801-Induced Hyperlocomotion Assay

This assay is a widely used animal model to screen for antipsychotic potential, particularly for compounds that may act via non-dopaminergic pathways.^[1]

Objective: To assess the ability of alstonine to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.

Materials:

- Adult male mice (e.g., C57BL/6 strain)
- Open field arena (e.g., 50 x 50 x 33 cm) equipped with automated photobeam tracking or video tracking software (e.g., Ethovision)
- Alstonine (0.1, 0.5, 1.0 mg/kg, i.p.)
- MK-801 (Dizocilpine maleate; e.g., 0.15 mg/kg, i.p.)
- Vehicle (e.g., saline)

Procedure:

- Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.
- Pre-treatment: Administer alstonine (or vehicle) via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before the MK-801 challenge.
- Induction of Hyperlocomotion: Administer MK-801 (or vehicle) via i.p. injection.
- Habituation/Test:
 - Immediately following MK-801 injection, or after a short delay (e.g., 30 minutes), place the mouse in the center of the open field arena.^[1]^[5]
 - Allow the animal to explore the arena for a set period (e.g., 25-60 minutes).^[5]

- **Data Recording:** Use an automated system to record the total distance traveled, time spent mobile, and other locomotor parameters.
- **Data Analysis:** Compare the locomotor activity of the alstonine-treated groups to the vehicle- and MK-801-only control groups. Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced activity by alstonine indicates antipsychotic-like potential.

Conclusion

Alstonine is a promising indole alkaloid with a distinct pharmacological profile that differentiates it from conventional antipsychotic agents. Its mechanism, centered on the indirect modulation of 5-HT_{2A/C} receptors and subsequent effects on the glutamatergic system, presents a novel avenue for the development of therapeutics for neuropsychiatric disorders. The data and protocols compiled in this guide serve as a technical resource for researchers aiming to further investigate the chemical properties and biological activities of this unique natural product. Further research is warranted to fully elucidate its molecular targets and to obtain comprehensive spectral data for complete characterization.

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